molecular formula C8H10BrNO2 B8620422 2-Bromo-3-methoxymethoxyphenylamine

2-Bromo-3-methoxymethoxyphenylamine

Cat. No. B8620422
M. Wt: 232.07 g/mol
InChI Key: OECCYBRMBPIKJU-UHFFFAOYSA-N
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Patent
US09382253B2

Procedure details

20.0 g (500 mmol) of sodium hydride (60% by weight in mineral oil) are added in portions to a solution of 94.0 g (500 mmol) of 3-amino-2-bromophenol [100367-36-0] in 1000 ml of THF, and the mixture is stirred until the evolution of gas is complete. 38.0 ml (500 mmol) of methoxymethyl chloride [107-30-2] are then added dropwise, and the mixture is stirred at 60° C. for a further 6 h. After cooling, the THF is removed in vacuo, the residue is taken up in 1000 ml of dichloromethane, the organic phase is washed twice with 300 ml of 0.1N NaOH each time, once with 300 ml of saturated sodium chloride solution, dried over potassium carbonate, and the solvent is removed in vacuo. Yield: 112.6 g (485 mmol), 97%. Purity: 99.0% (NMR).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[C:5]([Br:11])=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.[CH3:12][O:13][CH2:14]Cl>C1COCC1>[Br:11][C:5]1[C:6]([O:10][CH2:12][O:13][CH3:14])=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
94 g
Type
reactant
Smiles
NC=1C(=C(C=CC1)O)Br
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
COCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred until the evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 60° C. for a further 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the THF is removed in vacuo
WASH
Type
WASH
Details
the organic phase is washed twice with 300 ml of 0.1N NaOH each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 300 ml of saturated sodium chloride solution, dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1OCOC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.